3-(3-氟苯基)苯甲醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

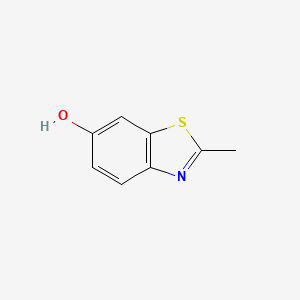

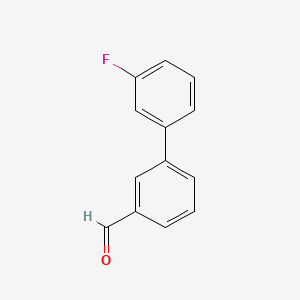

3-(3-Fluorophenyl)benzaldehyde is a compound that is part of a broader class of organic chemicals known as benzaldehydes, which are characterized by a benzene ring attached to an aldehyde group. The presence of a fluorine atom on the phenyl ring at the meta position relative to the aldehyde group distinguishes this compound and can significantly influence its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis of fluoro-substituted benzaldehydes can be achieved through various methods. One approach involves the Pd(II)-catalyzed C(sp2)-H functionalization cascade, which allows for the direct formation of substituted fluorenones from benzaldehydes and aryl iodides, using anthranilic acid as a transient directing group . This method demonstrates the utility of such synthetic strategies in the efficient production of complex fluoroorganic molecules, which could potentially be applied to the synthesis of 3-(3-Fluorophenyl)benzaldehyde.

Molecular Structure Analysis

The molecular structure of fluoro-substituted benzaldehydes is characterized by the influence of the fluorine atom on the electronic nature of the molecule. For instance, the infrared spectrum, structural, and optical properties of a related compound, 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, revealing that the fluorine atom and the carbonyl group play crucial roles in the molecule's reactivity and potential biological activity . These findings can be extrapolated to 3-(3-Fluorophenyl)benzaldehyde, suggesting that the fluorine atom would similarly affect its electronic properties and reactivity.

Chemical Reactions Analysis

Fluoro-substituted benzaldehydes can undergo a variety of chemical reactions. For example, fluorinated 3-oxoesters can react with benzaldehydes to yield different products depending on the reaction conditions . The presence of the fluorine atom can lead to unique reactivity patterns, such as the formation of complex fluorinated heterocycles. Additionally, the interaction of benzaldehydes with Lewis acids like boron trifluoride can lead to the formation of adducts that facilitate various C-C bond-forming reactions . These insights into the reactivity of benzaldehydes in the presence of fluorine atoms and other reagents can be applied to understand the chemical behavior of 3-(3-Fluorophenyl)benzaldehyde.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-(3-Fluorophenyl)benzaldehyde are influenced by the presence of the fluorine atom, which can affect the molecule's dipole moment, acidity, and overall stability. The fluorine atom's electronegativity can lead to a more polarized aldehyde group, potentially affecting the compound's solubility, boiling point, and reactivity. The molecular docking studies of related compounds suggest that the fluorine atom can play a significant role in molecular interactions, which could be relevant for the binding properties of 3-(3-Fluorophenyl)benzaldehyde in biological systems or in material science applications .

科学研究应用

酶催化氧化氟化合物

研究表明,可以应用酶催化的巴耶-维利格氧化反应来处理氟苯甲醛,包括3-(3-氟苯基)苯甲醛,使用4-羟基苯乙酮单加氧酶(HAPMO)等酶。这种方法促进了转化为氟苯甲酸酯,进一步水解为氟苯酚,为合成氟化合物提供了一种绿色化学方法 (Moonen et al., 2005)。

邻位C-H官能化

一种新颖的方法涉及Pd催化的苯甲醛的邻位C-H甲基化和氟化。该过程使用邻氨基苯甲酸作为定向基团,为在醛基邻位官能化苯甲醛提供了一条途径,增强了这些化合物的复杂性和潜在实用性 (Xiao-Yang Chen & E. J. Sorensen, 2018)。

无催化剂合成

另一项研究突出了通过一锅法反应合成新化合物的无催化剂合成,涉及3-(3-氟苯基)苯甲醛,展示了高效和环保的合成途径的潜力 (Santhosh Govindaraju et al., 2016)。

绿色化学在教育中的应用

在从苯甲醛合成化合物中应用离子液体作为教育模型,包括3-(3-氟苯基)苯甲醛,强调减少有害溶剂并展示创新的催化方法 (Pedro Verdía et al., 2017)。

光催化应用

研究表明,石墨烯碳氮作为无金属光催化剂可选择性地从苄醇合成苯甲醛,为生产有价值的化合物提供了可持续的方法,展示了3-(3-氟苯基)苯甲醛及相关物质在光催化过程中的多功能性 (M. J. Lima et al., 2017)。

作用机制

Target of Action

The primary targets of 3-(3-Fluorophenyl)benzaldehyde are currently unknown. The compound is a derivative of benzaldehyde, which is known to have various biological activities . .

Mode of Action

It is known that benzaldehyde derivatives can interact with various biological targets

Biochemical Pathways

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Benzaldehyde derivatives are known to have various pharmacological activities , suggesting that they may have favorable ADME properties.

Result of Action

Benzaldehyde derivatives are known to have diverse biological and clinical applications , suggesting that they may have various molecular and cellular effects.

Action Environment

It is known that environmental factors can influence the action of many compounds

属性

IUPAC Name |

3-(3-fluorophenyl)benzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-9H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKHXPCVGTFXSES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)F)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10362727 |

Source

|

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

400750-09-6 |

Source

|

| Record name | 3-(3-fluorophenyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10362727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 400750-09-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Benzo[1,3]dioxol-5-ylmethyl-pyridin-4-ylmethyl-amine](/img/structure/B1299989.png)

![3-((2-Hydroxyphenyl)amino)benzo[d]isothiazole 1,1-dioxide](/img/structure/B1300013.png)